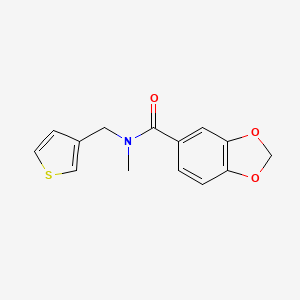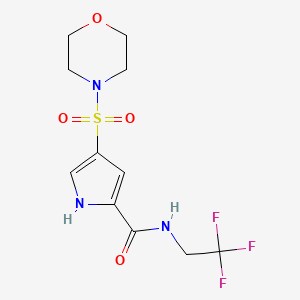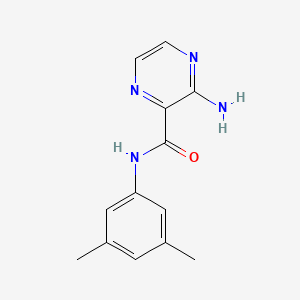![molecular formula C17H19N3O2 B7465976 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has also been found to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems. These effects suggest that 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one may have potential as a treatment for various neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has a short half-life, which may make it difficult to study its long-term effects. Additionally, its complex synthesis process may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one. One potential area of investigation is its potential as a treatment for neuropsychiatric disorders, including schizophrenia, anxiety disorders, and depression. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is a need for the development of more efficient synthesis methods to increase its availability for research purposes.
Conclusion:
In conclusion, 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is complex, but it has been extensively studied for its biochemical and physiological effects. 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has potential as a treatment for various neuropsychiatric disorders, and further research is needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods may also increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one involves a multistep process that begins with the reaction of 2-acetylpyridine with 4-(2-methylphenyl)piperazine in the presence of a base. This reaction results in the formation of an intermediate, which is subsequently reacted with phosgene to yield 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one. The overall synthesis process of 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antipsychotic, anxiolytic, and antidepressant effects in animal models. 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has also been shown to improve cognitive function and memory retention in rats. These findings suggest that 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one may have potential as a treatment for various neuropsychiatric disorders.
Propriétés
IUPAC Name |
5-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-3-5-15(13)19-8-10-20(11-9-19)17(22)14-6-7-16(21)18-12-14/h2-7,12H,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAKWZJOFVUZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)


![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)
![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)

![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)